molecular formula C19H21FN2O3S B3554130 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopentylacetamide

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopentylacetamide

Cat. No.: B3554130
M. Wt: 376.4 g/mol
InChI Key: GXKPMYXPRSHWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopentylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzenesulfonyl group, a fluoroanilino moiety, and a cyclopentylacetamide structure. Its unique chemical structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopentylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with benzenesulfonyl chloride to form N-(benzenesulfonyl)-4-fluoroaniline. This intermediate is then reacted with cyclopentylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopentylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluoroanilino moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopentylacetamide has a wide range of applications in scientific research:

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopentylacetamide involves its interaction with specific molecular targets. The compound is known to act as an inhibitor of enzymes such as carbonic anhydrase. It binds to the active site of the enzyme, blocking its activity and thereby affecting various biochemical pathways. This inhibition can lead to therapeutic effects, such as the reduction of tumor growth in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(benzenesulfonyl)-N-fluorobenzenesulfonamide: A similar compound used as an electrophilic fluorinating agent.

    4-(2-aminoethyl)benzenesulfonamide: Known for its use as a carbonic anhydrase inhibitor.

    Benzenesulfonic acid derivatives: Various derivatives used in medicinal chemistry for their enzyme inhibitory properties.

Uniqueness

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopentylacetamide stands out due to its unique combination of a fluoroanilino moiety and a cyclopentylacetamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-15-10-12-17(13-11-15)22(14-19(23)21-16-6-4-5-7-16)26(24,25)18-8-2-1-3-9-18/h1-3,8-13,16H,4-7,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKPMYXPRSHWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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